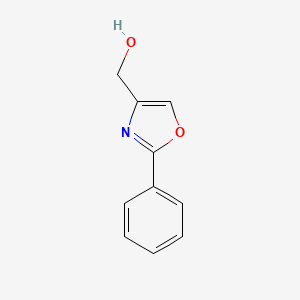

(2-Phenyloxazol-4-yl)methanol

説明

Historical Context of Oxazole (B20620) Chemistry in Academic Research

The journey of oxazole chemistry began with its first synthesis in 1917 by Robinson and Robinson. numberanalytics.com However, the systematic exploration of oxazole chemistry is often traced back to the synthesis of 2-methyl oxazole in 1876. tandfonline.com The field gained significant momentum during the First World War with the discovery of the penicillin antibiotic, which, although not containing an oxazole ring itself, spurred intense research into heterocyclic compounds. tandfonline.com A pivotal moment in the advancement of oxazole chemistry was the development of the Diels-Alder reaction, which opened new avenues for their synthesis and functionalization. tandfonline.com Foundational synthetic methods, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis discovered in 1896, have been instrumental in the preparation of a wide array of oxazole derivatives. numberanalytics.comijpsonline.com The van Leusen synthesis, developed in 1972, further expanded the synthetic toolkit, allowing for the creation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.com

Significance of Oxazole Ring Systems in Contemporary Chemical Science

The oxazole ring is a versatile scaffold in modern chemical science due to its unique electronic and structural characteristics. numberanalytics.com As a five-membered aromatic ring, it is planar with sp2 hybridized atoms, contributing to its stability. ontosight.aitandfonline.com This ring system can participate in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic effects, which are crucial for its biological activity. rsc.org

In medicinal chemistry, oxazole derivatives are recognized for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. ontosight.aitandfonline.comrsc.org The oxazole nucleus is often considered a "functional lead molecule" in drug discovery. tandfonline.com Its ability to act as a bioisostere for other heterocycles like thiazoles and imidazoles allows for the fine-tuning of pharmacological properties in drug design. rsc.org

Beyond pharmaceuticals, oxazole-based compounds have found applications in agrochemicals as pesticides and fungicides, and in materials science for the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.comnumberanalytics.com The diverse reactivity of the oxazole ring, which can undergo electrophilic and nucleophilic substitution reactions, further enhances its utility in the synthesis of complex molecules. numberanalytics.com

Overview of Hydroxymethylated Oxazoles in Organic Synthesis and Medicinal Chemistry Research

Hydroxymethylated oxazoles, which feature a -CH₂OH group, are particularly valuable building blocks in both organic synthesis and medicinal chemistry. The hydroxymethyl group enhances the molecule's hydrophilicity and provides a site for further chemical modifications. vulcanchem.com This functional group can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and other derivatives, making it a versatile handle for creating diverse chemical libraries. acs.org

In medicinal chemistry, the introduction of a hydroxymethyl group can improve the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability. vulcanchem.com For instance, 5-(hydroxymethyl)oxazoles have been utilized as scaffolds for the solid-phase synthesis of a variety of substituted oxazoles, demonstrating their utility in combinatorial chemistry for drug discovery. acs.orgresearchgate.net The ability to derivatize the hydroxyl group allows for the exploration of structure-activity relationships, a critical aspect of drug development. tandfonline.com

Scope and Objectives of Research on (2-Phenyloxazol-4-yl)methanol

This compound is a specific hydroxymethylated oxazole that has garnered interest in chemical research. The presence of the phenyl group at the 2-position and the hydroxymethyl group at the 4-position of the oxazole ring provides a unique combination of functionalities. Research on this compound aims to explore its synthetic accessibility, characterize its physicochemical properties, and investigate its potential applications.

The primary objectives of studying this compound include:

Developing efficient and scalable synthetic routes to the compound.

Thoroughly characterizing its spectroscopic and physical properties.

Investigating its chemical reactivity, particularly at the hydroxymethyl group.

Exploring its utility as an intermediate in the synthesis of more complex molecules with potential biological activity.

Evaluating its potential as a scaffold in medicinal chemistry for the design of novel therapeutic agents.

This compound

Synthesis and Characterization

A reported synthesis of this compound involves the reduction of a precursor, such as a corresponding ester or aldehyde. evitachem.com For instance, the reduction of 4-formyl-2-phenyloxazole would yield the target alcohol. Another approach involves the reaction of 3-oxetanone (B52913) with 4-methoxybenzamide (B147235) to produce [2-(4-methoxy-phenyl)-oxazol-4-yl]-methanol. chemicalbook.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | chemscene.com |

| Molecular Weight | 175.18 g/mol | chemscene.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% - 97% | chemscene.comsigmaaldrich.com |

| Storage Temperature | Room Temperature or Refrigerator | chemscene.comsigmaaldrich.com |

| InChI Key | FSDBXQYHHCUEIE-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | OCC1=COC(C2=CC=CC=C2)=N1 | chemscene.com |

Spectroscopic Data:

While specific spectral data for this compound is not extensively detailed in the provided search results, general characteristics for similar compounds can be inferred.

¹H NMR: The proton NMR spectrum of a similar compound, (2-(2-chlorophenyl)oxazol-4-yl)methanol, showed a singlet for the CH₂ protons at δ 4.61 ppm and multiplets for the aromatic protons. d-nb.info For (2-phenyloxazol-4-yl)methanamine, the CH₂ protons appeared at δ 4.01 ppm. d-nb.info

¹³C NMR: The carbon NMR spectrum of a related oxazolone (B7731731) derivative showed signals for the carbonyl carbon around δ 191.3 ppm and for the oxazole ring carbons between δ 133.7 and δ 167.9 ppm. gexinonline.com

Mass Spectrometry: The LC-MS of (2-(2-chlorophenyl)oxazol-4-yl)methanol showed a molecular ion peak [M+1]⁺ at m/z 210. d-nb.info

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around the hydroxyl group and the oxazole ring.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents.

Esterification and Etherification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, and with alkyl halides or under Mitsunobu conditions to form ethers. acs.org

Halogenation: The hydroxyl group can be converted to a bromide, which can then be displaced by various nucleophiles. acs.org

Reactions of the Oxazole Ring: The oxazole ring itself can undergo electrophilic substitution, although the conditions need to be carefully controlled to avoid decomposition. numberanalytics.com

Applications in Research

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules.

In Organic Synthesis:

Its ability to be transformed into various functional groups makes it a versatile building block. For example, the corresponding aldehyde can be used in condensation reactions, such as the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one from 4-nitrobenzaldehyde (B150856) and 2-phenyloxazole-5(4H)-one. The hydroxyl group can also be converted to a leaving group to facilitate the introduction of other functionalities. acs.org

In Medicinal Chemistry Research:

The this compound scaffold is of interest in drug discovery. Oxazole derivatives are known to possess a wide range of biological activities, and this particular compound provides a handle for creating libraries of analogs for structure-activity relationship (SAR) studies. tandfonline.com For instance, derivatives of this compound have been investigated as potential anticancer and antimicrobial agents. The synthesis of various amides and other derivatives from this core structure allows for the exploration of their therapeutic potential. d-nb.infoacs.org

Structure

3D Structure

特性

IUPAC Name |

(2-phenyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDBXQYHHCUEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574044 | |

| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59398-98-0 | |

| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to (2-Phenyloxazol-4-yl)methanol

The construction of the this compound scaffold can be approached through several convergent and linear synthetic sequences. These routes either build the oxazole (B20620) ring with the required substitution pattern already in place or involve the functionalization of a pre-formed 2-phenyloxazole (B1349099) ring system.

Regioselective Synthesis Strategies for 4-Substituted Oxazoles

Achieving regioselective synthesis is crucial for efficiently producing 4-substituted oxazoles like the precursors to this compound. Various named reactions and strategic approaches have been developed to control the placement of substituents on the oxazole ring.

One of the most established methods for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel cyclodehydration . acs.orgwikipedia.org This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. By carefully selecting the starting 2-acylamino-ketone, the desired 2-phenyl and 4-substituted pattern can be achieved. The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid or phosphorus oxychloride. pharmaguideline.com A one-pot modification combining a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration has also been developed, offering a more streamlined approach. acs.org

Another strategy involves the reaction of α-haloketones with primary amides. This method provides a direct route to the oxazole core. The regioselectivity is dictated by the structure of the starting materials. For the synthesis of a precursor to this compound, a benzamide (B126) would be reacted with a suitable 3-halo-2-oxopropanal derivative or its synthetic equivalent.

Modern approaches have also utilized multicomponent reactions. For instance, a tandem Ugi/Robinson-Gabriel sequence allows for the concise synthesis of 2,4,5-trisubstituted oxazoles from an amine, an arylglyoxal, an isonitrile, and a carboxylic acid. nih.gov

| Strategy | Description | Key Reagents | Ref. |

| Robinson-Gabriel Synthesis | Cyclodehydration of a 2-acylamino-ketone. | H₂SO₄, POCl₃, TFAA | acs.orgwikipedia.org |

| From α-Haloketones | Reaction of an α-haloketone with a primary amide. | Benzamide, 3-halo-2-oxopropanal equivalent | pharmaguideline.com |

| Ugi/Robinson-Gabriel | Multicomponent reaction followed by cyclodehydration. | Amine, arylglyoxal, isonitrile, carboxylic acid, H₂SO₄ | nih.gov |

Routes Involving Functionalization at the C-4 Position of the Oxazole Ring

An alternative to constructing the substituted oxazole ring from acyclic precursors is the functionalization of a pre-existing 2-phenyloxazole scaffold. This approach relies on the selective introduction of a functional group at the C-4 position, which can then be converted to the desired methanol (B129727) group.

A common and direct route to this compound involves the use of 2-phenyloxazole intermediates bearing a carboxyl or aldehyde group at the C-4 position. These functional groups serve as direct precursors to the hydroxymethyl group.

Ethyl 2-phenyloxazole-4-carboxylate and 2-phenyloxazole-4-carbaldehyde are key intermediates in this approach. The synthesis of these compounds can be achieved through various methods. For example, the reaction of ethyl 3-bromo-2-oxopropanoate with benzamide can yield ethyl 2-phenyloxazole-4-carboxylate. The corresponding aldehyde can be prepared by the oxidation of this compound or through other formylation reactions of the 2-phenyloxazole ring.

Oxazolines, which are dihydro-oxazole derivatives, can serve as valuable precursors to oxazoles. The synthesis of a suitably substituted 2-phenyloxazoline-4-carboxylate, for instance, can be followed by an oxidation step to introduce the double bond and form the aromatic oxazole ring.

A well-established route to oxazolines involves the cyclization of β-hydroxy amides. nih.gov For example, N-benzoyl serine methyl ester can be cyclized to methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate. nih.gov This cyclization can be promoted by reagents such as molybdenum dioxide catalysts. nih.gov The resulting oxazoline (B21484) can then be oxidized to the corresponding oxazole using various oxidizing agents. wikipedia.org

| Precursor | Description | Key Transformation | Ref. |

| N-Benzoyl Serine Methyl Ester | Cyclization to form a 2-phenyloxazoline-4-carboxylate. | Dehydrative cyclization (e.g., with MoO₂(acac)₂) | nih.gov |

| 2-Phenyloxazoline-4-carboxylate | Oxidation to the corresponding oxazole. | Oxidation (e.g., with NBS or iodine) | wikipedia.org |

Once the 2-phenyloxazole ring is functionalized with a carbonyl or ester group at the C-4 position, the final step is the reduction to the primary alcohol. The choice of reducing agent is dependent on the starting functional group.

For the reduction of ethyl 2-phenyloxazole-4-carboxylate , a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required. bohrium.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

For the reduction of 2-phenyloxazole-4-carbaldehyde , a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) is sufficient and often preferred due to its greater functional group tolerance and ease of handling. masterorganicchemistry.com This reaction is commonly performed in alcoholic solvents such as methanol or ethanol.

| Starting Material | Reducing Agent | Product |

| Ethyl 2-phenyloxazole-4-carboxylate | Lithium aluminum hydride (LiAlH₄) | This compound |

| 2-Phenyloxazole-4-carbaldehyde | Sodium borohydride (NaBH₄) | This compound |

Oxazole-Forming Reactions Relevant to the this compound Scaffold

Several fundamental oxazole-forming reactions can be adapted for the synthesis of the this compound scaffold or its immediate precursors. These reactions construct the heterocyclic ring from acyclic starting materials.

The Robinson-Gabriel synthesis , as previously mentioned, is a powerful tool. acs.orgwikipedia.org Starting with a 2-(benzoylamino)ketone where the ketone side chain contains a protected hydroxyl group or a group that can be converted to a hydroxyl group, this method can directly lead to the desired scaffold.

Another relevant method is the synthesis from α-amino acids. A practical approach for the synthesis of 2,4-disubstituted oxazoles from α-amino acids has been reported. researchgate.net This method involves the conversion of the amino acid to an α-acylamino aldehyde, followed by cyclodehydration using reagents like triphenylphosphine (B44618) and hexachloroethane. researchgate.net Using a derivative of serine, where the side chain already contains a hydroxyl group, could potentially be adapted to form the target molecule.

Furthermore, the reaction of isocyanides with acid chlorides can also lead to the formation of the oxazole ring. pharmaguideline.com By employing a functionalized isocyanide, the hydroxymethyl group or its precursor can be installed at the C-4 position.

Erlenmeyer-Plöchl Reaction and its Modifications for Oxazolone (B7731731) Precursors

The Erlenmeyer-Plöchl reaction, a cornerstone in oxazole synthesis, is instrumental in preparing 2,5-disubstituted oxazolone derivatives. ijpsonline.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. ijpsonline.comresearchgate.net The resulting azlactone, an unsaturated oxazol-5-(4H)-one, serves as a crucial precursor for various amino acids and other heterocyclic compounds. wikipedia.org

The classical Erlenmeyer-Plöchl reaction has been the subject of numerous modifications to improve yields, broaden substrate scope, and employ milder, more environmentally friendly conditions. sci-hub.se These modifications include the use of different bases such as potassium phosphate (B84403) and calcium acetate, as well as the application of catalysts like iodine and ruthenium chloride. sci-hub.seresearchgate.net Microwave-assisted synthesis has also been successfully employed to accelerate the reaction. ijpsonline.com

A significant advancement involves the use of basic ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), which can catalyze the reaction efficiently at room temperature, offering a greener alternative to traditional methods. Research has shown that aromatic aldehydes bearing electron-withdrawing groups tend to provide better yields compared to those with electron-donating groups under these conditions.

Table 1: Comparison of Catalysts/Bases in Erlenmeyer-Plöchl Reaction

| Catalyst/Base | Reaction Conditions | Typical Yields | Reference |

| Sodium Acetate | Acetic anhydride, heat | Moderate to Good | ijpsonline.comresearchgate.net |

| Potassium Phosphate | Acetic anhydride | Good | |

| Calcium Acetate | Acetic anhydride | Good | |

| Basic Ionic Liquid ([bmIm]OH) | Acetic anhydride, Room Temp. | Good to Moderate | |

| MgO/Al2O3 | Microwave irradiation | Good | ijpsonline.com |

Cyclization Reactions for Oxazole Ring Formation

The formation of the oxazole ring is a critical step in the synthesis of this compound and its derivatives. Several cyclization strategies have been developed, with the Robinson-Gabriel synthesis being a prominent example. This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.org The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid. wikipedia.orgsynarchive.com The requisite 2-acylamino-ketone precursors can be synthesized via the Dakin-West reaction. wikipedia.org

Other notable cyclization methods for oxazole synthesis include:

Fischer Oxazole Synthesis: This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. researchgate.netcutm.ac.in

Bredereck Reaction: This approach utilizes the reaction of α-haloketones with amides to form 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com

Van Leusen Synthesis: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to produce 5-substituted oxazoles. ijpsonline.comnih.gov

Cycloisomerization of Propargylic Amides: This versatile method allows for the synthesis of polysubstituted oxazoles under mild conditions, often supported on silica (B1680970) gel. ijpsonline.comijpsonline.comijpsonline.com

These diverse cyclization reactions provide chemists with a range of tools to construct the oxazole core with various substitution patterns.

Palladium-Mediated Cross-Coupling Strategies for Oxazole Derivatization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the late-stage functionalization of the oxazole ring, allowing for the introduction of a wide array of substituents. semanticscholar.org These methods offer an alternative to traditional condensation reactions, enabling diversification at a later stage of the synthesis. acs.org

Common palladium-mediated cross-coupling reactions applied to oxazoles include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with a halide or triflate. It has been successfully used for the arylation of the 2- and 4-positions of the oxazole ring. acs.orgacs.orgnih.gov Microwave-assisted Suzuki coupling of 2-aryl-4-trifloyloxazoles with various aryl and heteroaryl boronic acids has been shown to proceed rapidly and in high yields. acs.orgmanchester.ac.uk

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It has been applied to functionalized trifloyl oxazoles, providing access to alkynyl-substituted oxazoles. acs.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. acs.orgresearchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. ingentaconnect.com

Stille Coupling: This reaction utilizes an organotin compound as the coupling partner for an organic halide. ingentaconnect.com

These cross-coupling strategies provide a versatile platform for the synthesis of complex oxazole derivatives with diverse functionalities. ingentaconnect.comresearchgate.netrsc.orgnih.gov

Table 2: Overview of Palladium-Mediated Cross-Coupling Reactions on Oxazoles

| Reaction | Coupling Partners | Catalyst System | Position Functionalized | Reference |

| Suzuki-Miyaura | Organoboron + Halide/Triflate | Pd(OAc)2/PCy3, KF | 2, 4 | acs.orgacs.org |

| Sonogashira | Terminal Alkyne + Halide/Triflate | Pd(0), CuI | 2, 4, 5 | acs.org |

| Negishi | Organozinc + Halide | Pd catalyst | 2, 4, 5 | ingentaconnect.com |

| Stille | Organotin + Halide | Pd catalyst | 2, 4, 5 | ingentaconnect.com |

Alternative and Emerging Synthetic Approaches

In addition to established methods, researchers are continuously exploring novel and more efficient strategies for the synthesis and functionalization of oxazoles. These emerging approaches often focus on improving regioselectivity, atom economy, and environmental sustainability.

Halogen Dance Reactions for Regioselective Functionalization of Oxazoles

The halogen dance reaction is a fascinating and useful transformation that allows for the migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. thieme-connect.com This reaction has been successfully applied to the oxazole system, providing a method for the synthesis of otherwise difficult-to-access isomers. thieme-connect.communi.cz

Specifically, the treatment of a 5-bromo-2-phenyloxazole (B1271533) with a strong base like lithium diisopropylamide (LDA) at low temperatures can induce the migration of the bromine atom to the 4-position. thieme-connect.com This process proceeds through a cascade of metal-halogen exchange reactions. thieme-connect.com The resulting 5-lithio-4-bromo-2-phenyloxazole intermediate can then be quenched with various electrophiles to introduce a substituent at the 5-position, yielding a range of 4-bromo-5-substituted-2-phenyloxazoles. thieme-connect.comresearchgate.net

This methodology is significant as it provides access to 4-halooxazoles with a free 5-position, which are challenging to synthesize directly. thieme-connect.com The remaining bromine atom at the 4-position can then be further functionalized using cross-coupling reactions, opening up pathways to fully substituted oxazoles. thieme-connect.com The mechanism of this reaction has been investigated, and conditions have been optimized to achieve synthetically useful yields. researchgate.net

Atom-Economic Approaches to Pyrrolo-oxazoles and Related Structures

Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all materials used in the synthesis into the final product. bohrium.com In the context of oxazole chemistry, atom-economical methods are being developed for the synthesis of fused heterocyclic systems such as pyrrolo-oxazoles. mdpi.com

One such approach involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to generate variously substituted 4H-pyrrolo[2,3-d]oxazoles. mdpi.comnih.gov This intramolecular ring-to-ring isomerization is a 100% atom-economical process. mdpi.com The starting 5-(2H-azirin-2-yl)oxazoles can be prepared via the rhodium-catalyzed reaction of 2-diazoacetyl-2H-azirines with nitriles. mdpi.com Density functional theory (DFT) calculations suggest that the transformation proceeds through a nitrenoid-like transition state to form a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to yield the final product. mdpi.com

Such atom-economical approaches are highly desirable as they minimize waste and offer efficient routes to complex heterocyclic structures. mdpi.comresearchgate.net

Sonochemical and Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of oxazoles to reduce the environmental impact of chemical processes. ijpsonline.com This includes the use of ultrasound irradiation (sonochemistry) and other environmentally benign techniques. ijpsonline.com

Sonochemistry utilizes the phenomenon of acoustic cavitation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govresearchgate.netmdpi.com Ultrasound has been successfully employed in various steps of oxazole synthesis, including the Erlenmeyer-Plöchl reaction, where reagents are supported on iron oxide nanoparticles. sci-hub.se The use of ultrasound in combination with deep eutectic solvents has also been explored for the synthesis of oxazoles. nih.gov

Other green chemistry approaches in oxazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. ijpsonline.comijpsonline.com

Use of ionic liquids: These non-volatile solvents can be recycled and reused, minimizing waste. ijpsonline.com

Catalyst-free and solvent-free reactions: Whenever possible, eliminating catalysts and solvents reduces the environmental footprint of the synthesis. nih.gov

These green and sonochemical methods offer promising alternatives to conventional synthetic protocols, promoting sustainability in the synthesis of this compound and related compounds. acs.orgsemanticscholar.org

Chemical Transformations and Derivatization Strategies

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the primary hydroxyl group, the oxazole ring, and the phenyl ring. These sites allow for a variety of chemical transformations and derivatization strategies, enabling the synthesis of a diverse range of analogues for further study.

The primary alcohol moiety is a key site for derivatization, readily undergoing reactions such as esterification, etherification, and oxidation.

The conversion of the hydroxyl group into esters and ethers is a fundamental strategy for modifying the lipophilicity and steric profile of the molecule.

Esterification: The formation of esters from this compound can be achieved through various standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with more reactive acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Etherification: The synthesis of ethers from this compound can be accomplished using several methodologies. The Williamson ether synthesis, a reliable and widely used method, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. Another approach involves the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, though this is less common for producing unsymmetrical ethers. Modern methods for the chemoselective etherification of benzylic alcohols, which are structurally similar to this compound, have also been developed using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. researchgate.netorganic-chemistry.org

The following table summarizes representative esterification and etherification reactions.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine | (2-Phenyloxazol-4-yl)methyl acetate |

| Esterification | Benzoyl Chloride | Triethylamine, CH₂Cl₂ | (2-Phenyloxazol-4-yl)methyl benzoate |

| Etherification | Sodium Hydride, then Methyl Iodide | THF | 4-(Methoxymethyl)-2-phenyloxazole |

| Etherification | Sodium Hydride, then Benzyl Bromide | THF | 4-(Benzyloxymethyl)-2-phenyloxazole |

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 2-phenyloxazole-4-carbaldehyde, or the carboxylic acid, 2-phenyloxazole-4-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The partial oxidation to the aldehyde requires mild and controlled conditions to prevent over-oxidation to the carboxylic acid. Reagents commonly employed for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These methods are generally effective for oxidizing primary alcohols to aldehydes with high yields.

Oxidation to Carboxylic Acid: Stronger oxidizing agents are required to convert the primary alcohol directly to the carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), or ruthenium tetroxide (RuO₄). These powerful oxidants ensure the complete conversion of the alcohol and any intermediate aldehyde to the final carboxylic acid product. The oxazole ring is generally stable to oxidation, though harsh conditions can lead to its cleavage. tandfonline.com

Below is a table outlining the oxidation reactions.

| Target Product | Oxidizing Agent(s) | Typical Solvent(s) |

| 2-Phenyloxazole-4-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

| 2-Phenyloxazole-4-carbaldehyde | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (CH₂Cl₂) |

| 2-Phenyloxazole-4-carboxylic acid | Potassium Permanganate (KMnO₄) | Water, Acetone |

| 2-Phenyloxazole-4-carboxylic acid | Chromium Trioxide, Sulfuric Acid (Jones Reagent) | Acetone |

The oxazole ring, while aromatic, exhibits distinct reactivity compared to benzene (B151609), influenced by the electronegativity of the nitrogen and oxygen atoms. The attached phenyl ring also presents a site for chemical modification.

Electrophilic aromatic substitution (SEAr) is a key reaction for functionalizing aromatic rings. wikipedia.org The reactivity of the phenyl group in this compound is influenced by the attached 4-(hydroxymethyl)oxazol-2-yl substituent. Oxazole rings are generally considered electron-withdrawing, which deactivates the attached phenyl ring towards electrophilic attack. makingmolecules.com This deactivating effect directs incoming electrophiles primarily to the meta positions of the phenyl ring. The reaction rate is typically slower than that of benzene itself. masterorganicchemistry.com

Standard electrophilic aromatic substitution reactions can be applied, though they may require more forcing conditions (e.g., higher temperatures or stronger Lewis acid catalysts) than for activated benzene derivatives.

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, predominantly at the meta position.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) yield the corresponding meta-halogenated derivatives.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H) at the meta position.

The table below illustrates the expected major products from these reactions.

| Reaction | Reagents | Electrophile | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (2-(3-Nitrophenyl)oxazol-4-yl)methanol |

| Bromination | Br₂, FeBr₃ | Br⁺ | (2-(3-Bromophenyl)oxazol-4-yl)methanol |

| Sulfonation | H₂SO₄, SO₃ | SO₃ | 3-(4-(Hydroxymethyl)oxazol-2-yl)benzenesulfonic acid |

The oxazole ring is relatively electron-deficient, making it susceptible to nucleophilic attack, although such reactions are less common than electrophilic substitutions on other aromatic systems. tandfonline.com Nucleophilic attack, when it occurs, often leads to ring-opening rather than simple substitution. pharmaguideline.comresearchgate.net

The C2 position of the oxazole ring is the most electron-deficient and therefore the most likely site for nucleophilic attack. pharmaguideline.combrainly.in This is due to the inductive effect of the two adjacent heteroatoms. The C5 and C4 positions are less electrophilic. brainly.in

Deprotonation and Ring-Opening: Strong bases, such as organolithium reagents (e.g., n-butyllithium), can deprotonate the C2 position. The resulting 2-lithio-oxazole intermediate can be unstable and may undergo ring cleavage to form an open-chain isonitrile. pharmaguideline.comcutm.ac.in

Reaction with Nucleophiles: While direct nucleophilic substitution on the unsubstituted oxazole ring is rare, the presence of a good leaving group at the C2 position can facilitate such reactions. pharmaguideline.com In the absence of a leaving group, strong nucleophiles may attack the ring, leading to cleavage. For instance, treatment of some oxazoles with ammonia (B1221849) or formamide (B127407) can result in ring transformation to an imidazole (B134444). pharmaguideline.com

The study of these reactions on this compound specifically would provide insights into the stability and reactivity of the core oxazole structure under nucleophilic conditions.

| Reagent(s) | Site of Attack | Potential Outcome |

| n-Butyllithium (n-BuLi) | C2-H | Deprotonation followed by potential ring-opening to an isonitrile derivative. pharmaguideline.com |

| Ammonia (NH₃) / High Temperature | C2 or C5 | Ring cleavage and potential recyclization to form an imidazole derivative. pharmaguideline.com |

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

The chemical structure of this compound, featuring a stable 2,4-disubstituted oxazole core and a reactive primary alcohol functional group, makes it an excellent scaffold for the synthesis of complex conjugates and hybrid molecules. The hydroxymethyl group at the 4-position serves as a versatile synthetic handle for derivatization, allowing for the covalent linkage of this oxazole moiety to other bioactive pharmacophores or functional groups. This process, often termed molecular hybridization, is a powerful strategy in medicinal chemistry for creating novel chemical entities with potentially enhanced efficacy, improved pharmacokinetic profiles, or multi-target activity.

The synthetic transformations typically involve the activation of the primary alcohol to form a better leaving group or its direct use as a nucleophile in coupling reactions. These strategies enable the formation of stable ether, ester, or carbon-nitrogen bonds, effectively integrating the this compound core into larger, more complex molecular architectures.

The conjugation of this compound with other heterocyclic systems like pyrazole (B372694), thiazole (B1198619), and triazine can yield hybrid molecules with unique pharmacological profiles. The synthetic approaches are tailored based on the specific reactivity of the heterocyclic partner.

Pyrazole Conjugates: The nitrogen atoms in the pyrazole ring are nucleophilic, making them suitable partners for alkylation reactions. A common strategy involves a two-step process: first, the activation of the hydroxymethyl group of this compound by converting it into a good leaving group, such as a tosylate or a halide (e.g., bromide or chloride). Second, the resulting electrophilic intermediate, (2-phenyloxazol-4-yl)methyl tosylate or halide, is reacted with a pyrazole derivative in the presence of a base (e.g., K₂CO₃, NaH) to facilitate N-alkylation, forming a stable C-N bond between the two heterocyclic systems.

Thiazole Conjugates: Thiazole can be linked through various positions depending on the desired structure and available precursors. For instance, an aminothiazole derivative can be N-alkylated with activated this compound. Alternatively, ether linkages can be formed by reacting the sodium salt of a hydroxy-substituted thiazole with (2-phenyloxazol-4-yl)methyl halide.

Triazine Conjugates: The 1,3,5-triazine (B166579) ring, particularly in the form of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a highly valuable platform for creating multi-substituted hybrids. nih.gov The chlorine atoms on cyanuric chloride can be substituted sequentially by various nucleophiles in a temperature-controlled manner. nih.govrsc.org The hydroxyl group of this compound can act as a nucleophile, displacing one of the chlorine atoms to form a stable ether linkage. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated. The remaining chlorine atoms on the triazine ring can then be substituted by other nucleophiles to create diverse molecular structures. An efficient method for the chemoselective etherification of benzylic-type alcohols using 2,4,6-trichloro-1,3,5-triazine and a catalyst has been reported, highlighting a potential pathway for this conjugation. organic-chemistry.org

Table 1: Representative Synthetic Strategies for Heterocyclic Conjugates of this compound

| Target Heterocycle | Reaction Type | This compound Derivative | Heterocyclic Reactant | Typical Reagents & Conditions | Resulting Linkage |

| Pyrazole | N-Alkylation | (2-phenyloxazol-4-yl)methyl bromide | Pyrazole | K₂CO₃, DMF, 60-80 °C | Methylene-N |

| Thiazole | N-Alkylation | (2-phenyloxazol-4-yl)methyl tosylate | 2-Aminothiazole | NaH, THF, 25-50 °C | Methylene-N |

| Triazine | Nucleophilic Aromatic Substitution (SNAr) | This compound | 2,4,6-Trichloro-1,3,5-triazine | DIPEA, Dichloromethane, 0 °C to RT | Methylene-O-Triazine |

The hydroxymethyl group of this compound is an ideal attachment point for promoieties to create prodrugs with improved physicochemical or pharmacokinetic properties, such as enhanced aqueous solubility or modified release profiles. researchgate.net The most common and synthetically accessible approach is the formation of ester linkages. nih.gov

Ester Prodrugs: Esterification of the primary alcohol can be achieved by reaction with a variety of carboxylic acids, acid chlorides, or anhydrides. The choice of the promoiety dictates the properties of the resulting prodrug.

To Enhance Solubility: For molecules with poor water solubility, conjugation with hydrophilic promoieties is a common strategy. nih.gov Reacting this compound with the anhydride of a dicarboxylic acid like succinic acid yields a hemisuccinate ester. The remaining free carboxylic acid group can form water-soluble salts. Similarly, coupling with N-protected amino acids (e.g., Boc-L-valine) followed by deprotection can improve solubility and potentially target amino acid transporters. nih.gov

To Increase Lipophilicity: For applications requiring sustained release or improved membrane permeability, conjugation with lipophilic groups such as long-chain fatty acids (e.g., decanoic acid) can be employed.

These esterification reactions are often facilitated by standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or by direct acylation with an acid chloride in the presence of a base.

Bioconjugates: For targeted delivery or diagnostic applications, this compound can be incorporated into bioconjugates. This typically involves a multi-step process where the molecule is first attached to a bifunctional linker. For example, the hemisuccinate ester described above introduces a terminal carboxylic acid. This acid can then be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein or peptide, to form a stable amide bond. This modular approach allows for the covalent attachment of the oxazole moiety to a wide range of biological macromolecules.

Table 2: Potential Prodrugs of this compound via Esterification

| Prodrug Strategy | Promoiety | Reaction Type | Typical Reagents & Conditions | Resulting Prodrug Structure |

| Improve Aqueous Solubility | Succinic Acid | Acylation | Succinic anhydride, DMAP, Pyridine | (2-phenyloxazol-4-yl)methyl hydrogen succinate |

| Improve Solubility / Targeting | L-Valine | Esterification (Coupling) | Boc-L-valine, DCC, DMAP; then TFA | (2-phenyloxazol-4-yl)methyl L-valinate |

| Increase Lipophilicity | Decanoic Acid | Acylation | Decanoyl chloride, Triethylamine, CH₂Cl₂ | (2-phenyloxazol-4-yl)methyl decanoate |

Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the precise characterization of (2-Phenyloxazol-4-yl)methanol, offering detailed information about its atomic connectivity, molecular weight, and functional groups.

Based on the known structure of this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the protons of the phenyl ring, the oxazole (B20620) ring, the methylene (B1212753) group (-CH₂OH), and the hydroxyl group (-OH). The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including those in the phenyl and oxazole rings, as well as the methylene carbon. The chemical shifts of these signals would be indicative of their electronic environments.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: This table is predictive as specific experimental data is not publicly available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.9 - 8.1 | 126 - 128 |

| Phenyl-H (meta) | 7.4 - 7.6 | 128 - 130 |

| Phenyl-H (para) | 7.4 - 7.6 | 130 - 132 |

| Oxazole-H | 7.8 - 8.0 | 138 - 140 |

| Methylene (-CH₂) | 4.6 - 4.8 | 55 - 60 |

| Hydroxyl (-OH) | Variable | - |

| Phenyl-C (ipso) | - | 127 - 129 |

| Oxazole-C2 | - | 160 - 162 |

| Oxazole-C4 | - | 145 - 147 |

| Oxazole-C5 | - | 120 - 122 |

Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₀H₉NO₂, corresponding to a molecular weight of approximately 175.18 g/mol . capot.com3wpharm.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 176. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with expected cleavages at the C-C bond between the oxazole ring and the methanol (B129727) group, as well as fragmentation of the oxazole ring itself.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z |

| ESI-MS | [M+H]⁺ | ~176.06 |

| HRMS | C₁₀H₁₀NO₂⁺ | Calculated exact mass |

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. Although a specific experimental spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on its structure.

Key expected vibrational frequencies include a broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while C=N and C=C stretching vibrations from the oxazole and phenyl rings would appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed in the 1000-1260 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive as specific experimental data is not publicly available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Oxazole/Phenyl | C=N, C=C stretch | 1500 - 1650 |

| Primary Alcohol | C-O stretch | 1000 - 1260 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The conjugated system formed by the phenyl and oxazole rings is expected to give rise to characteristic absorption bands in the UV region. Specific experimental UV-Vis data for this compound is not widely published. However, similar aromatic and heterocyclic systems typically exhibit π → π* transitions. The position and intensity of the absorption maxima (λmax) would be sensitive to the solvent used.

Computational Chemistry and Theoretical Studies

Theoretical calculations are invaluable for complementing experimental data and providing deeper insights into the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. While specific DFT studies on this compound are not found in the searched literature, this method could be applied to predict its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). Such calculations would help in understanding the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of its kinetic stability. The calculated vibrational frequencies from DFT could also be used to aid in the assignment of experimental IR and Raman spectra.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the potential biological targets of "this compound" and its derivatives. By simulating the interaction between the ligand (the oxazole compound) and a macromolecular target (e.g., a protein receptor), researchers can estimate the strength of binding (binding affinity) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net

For oxazole-containing compounds, molecular docking has been instrumental in identifying potential mechanisms of action, particularly in anticancer research. Studies on similar 1,3-oxazole derivatives have shown that they can effectively bind to the colchicine (B1669291) binding site of tubulin, a protein critical for cell division. nih.govdaneshyari.com This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Docking studies of these derivatives revealed reasonable docking scores and favorable interactions within this specific protein pocket. nih.govresearchgate.net

To hypothesize the mechanism of action for "this compound," docking simulations could be performed against various known cancer targets. For instance, docking against the tubulin protein (PDB ID: 1SA0) would elucidate its potential to act as a microtubule inhibitor. The binding affinity, typically expressed in kcal/mol, along with the identification of key interacting amino acid residues, would provide a structural basis for its potential anticancer activity. Similarly, docking against other relevant targets, such as specific kinases or enzymes like heme-binding proteins, could reveal other therapeutic possibilities. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netfrontiersin.org For a molecule like "this compound," QSAR can be a powerful tool for designing derivatives with enhanced potency or improved properties.

The process involves creating a dataset of structurally similar compounds with known activities (e.g., IC50 values). Then, a wide range of molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties—are calculated for each compound. nih.gov Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.govwu.ac.th

Studies on 1,3-oxazole and 1,3-thiazole derivatives have successfully employed QSAR to predict anticancer activity. nih.govresearchgate.net These models, often validated through cross-validation techniques, have demonstrated high predictive accuracy. daneshyari.comresearchgate.net For instance, a QSAR model for tubulin inhibitors based on oxazole derivatives showed excellent statistics on both training and test sets, with total accuracies often exceeding 95%. nih.gov

A hypothetical QSAR study for "this compound" derivatives would involve synthesizing a library of related compounds with variations in the phenyl ring or other positions. After testing their biological activity, a QSAR model could be developed. The resulting equation would highlight which descriptors (and thus, which structural features) are most important for activity. This knowledge would guide the rational design of new, more potent molecules, optimizing the lead compound and accelerating the drug discovery process. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand-receptor interaction, the reality is a dynamic process. Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the flexibility and dynamic behavior of "this compound" and its complexes.

Conformational Analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule. researchgate.net A molecule's conformation is critical as it dictates the shape presented to a biological receptor. Computational methods can predict the relative energies of different conformers and the energy barriers to interconversion. For "this compound," this analysis would reveal the most likely shapes the molecule adopts in solution, which is essential for accurate docking studies and for understanding its intrinsic flexibility.

Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of atoms and molecules over time. nih.govsemanticscholar.org An MD simulation of "this compound" docked into a receptor's active site can provide invaluable information. It allows researchers to:

Assess Complex Stability: By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can determine if the binding pose predicted by docking is stable over time. mdpi.com

Analyze Dynamic Interactions: MD simulations can reveal transient interactions, like water-bridged hydrogen bonds, that are missed in static docking. It can also quantify the persistence of key hydrogen bonds throughout the simulation.

Explore Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture this "induced fit" phenomenon, providing a more realistic picture of the binding event. nih.govresearchgate.net

Extensive MD simulations have been used to probe the binding modes of drugs like paclitaxel (B517696) with tubulin, revealing a spectrum of binding poses and elucidating complex interactions. nih.govresearchgate.net Similar simulations for "this compound" would offer insights into the stability of its binding to a target like tubulin, the flexibility of the ligand within the binding pocket, and the key energetic contributions to the binding free energy, ultimately providing a more complete and dynamic understanding of its potential biological activity. unimi.itbiorxiv.org

Biological and Pharmacological Research Applications of Derivatives

Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry, (2-Phenyloxazol-4-yl)methanol is highly valued as a synthetic precursor. Its derivatives have been extensively investigated for their potential to modulate biological pathways implicated in a range of human diseases.

This compound is a key intermediate in the creation of more complex, biologically active molecules. The oxazole (B20620) ring is a structural component found in numerous natural products and synthetic compounds with established pharmacological relevance. iajps.comd-nb.info The hydroxymethyl group at the 4-position of the oxazole ring provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular architectures.

Synthetic chemists utilize this intermediate to build libraries of compounds for screening. For example, the core structure can be elaborated through reactions like esterification, etherification, or conversion of the alcohol to a leaving group for nucleophilic substitution, paving the way for the synthesis of novel derivatives. mdpi.com This versatility has enabled the development of compounds ranging from pyrazole-linked oxazoles to complex heterocyclic systems. nih.govmdpi.com The rational design and synthesis of such bioactive molecules are a cornerstone of modern drug discovery, with the oxazole scaffold being a recurring motif. nih.gov

Derivatives of the oxazole structure have been identified as potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial regulators of glucose and lipid metabolism. epo.orggoogle.com As such, these compounds are investigated for their potential in treating metabolic disorders like type 2 diabetes, dyslipidemia, and atherosclerosis. epo.orggoogle.com

A notable example is Muraglitazar, a non-thiazolidinedione PPAR alpha/gamma dual agonist developed for the treatment of type 2 diabetes. nih.gov This compound incorporates a 2-phenyl-4-oxazolyl moiety and demonstrates excellent efficacy in lowering glucose, insulin, and triglycerides in preclinical models. nih.gov The development of such agents highlights the utility of the oxazole scaffold in designing molecules that can effectively target nuclear receptors involved in metabolic diseases. epo.orggoogle.comijprajournal.com Research in this area focuses on synthesizing derivatives that can modulate triglyceride levels, blood glucose, and insulin, thereby addressing the multifaceted nature of conditions like Syndrome X and other dysmetabolic syndromes. epo.orggoogle.com

Table 1: Examples of Oxazole-Based PPAR Modulators and Their Activity This table is based on data from available research.

| Compound | Target | Indication | In Vitro Activity (EC₅₀) |

|---|---|---|---|

| Muraglitazar | PPARα/γ | Type 2 Diabetes, Dyslipidemia | PPARα: 320 nM, PPARγ: 110 nM nih.gov |

| Generic Oxazole Derivatives | PPAR | Atherosclerosis, Diabetes, Obesity | Modulates triglyceride, lipid, and glucose levels epo.orggoogle.com |

The oxazole nucleus is a prominent feature in many compounds investigated for their anticancer and cytotoxic properties. d-nb.info Derivatives, particularly 4-arylidene-2-phenyloxazol-5(4H)-ones, have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. researchgate.netbiointerfaceresearch.com

Research has shown that these compounds can exhibit significant cytotoxicity. For instance, a series of oxazolone (B7731731) derivatives were tested against the A549 (lung carcinoma) cell line, with some compounds showing potent activity. researchgate.net Similarly, other studies have evaluated new oxazolone scaffolds against a panel of cancer cells including HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer), identifying derivatives with promising inhibitory concentrations. biointerfaceresearch.com The mechanism of action for many of these compounds is linked to their ability to interfere with critical cellular processes, leading to cell death. waocp.commdpi.com The structural diversity achievable by modifying the this compound backbone allows for the fine-tuning of cytotoxic activity and selectivity against cancer cells. nih.govsemanticscholar.org

Table 2: Cytotoxic Activity of Selected Oxazole Derivatives This table is based on data from available research.

| Compound Type | Cancer Cell Line | Activity Measure | Result |

|---|---|---|---|

| 4-benzylidene-2-phenyloxazol-5(4H)-one derivative | A549 (Lung Carcinoma) | CTC₅₀ | 25 µg/mL researchgate.net |

| 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivative (Compound 3e) | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 8.9 ± 0.30 µg/mL biointerfaceresearch.com |

| 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivative (Compound 3e) | HCT-116 (Colorectal Carcinoma) | IC₅₀ | 9.2 ± 0.63 µg/mL biointerfaceresearch.com |

| Generic Azole Derivatives (e.g., Compound 2b, 4c, 2d, 3d) | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | <50 µM waocp.com |

Oxazole derivatives have demonstrated a broad spectrum of antimicrobial activity, making them a subject of intense research in the fight against infectious diseases. iajps.comnih.gov The substitution pattern on the oxazole ring plays a critical role in determining the biological activity of these compounds. d-nb.infonih.gov

Numerous studies have reported the synthesis of oxazole-containing molecules with potent antibacterial and antifungal properties. nih.gov For example, certain propanoic acid derivatives incorporating the oxazole structure have shown significant antibacterial effects against strains like Staphylococcus aureus (including MRSA) and Bacillus subtilis. nih.gov Other research has focused on pyrazole-linked oxazole-5-one moieties, which were assessed for their activity against pathogens such as E. coli, P. aeruginosa, and C. albicans. nih.gov The minimum inhibitory concentration (MIC) is a key metric used to quantify the efficacy of these compounds, with lower values indicating higher potency. researchgate.net The versatility of the oxazole core allows for the creation of novel compounds aimed at overcoming the challenge of multi-drug resistant microbial infections. iajps.com

Table 3: In Vitro Antimicrobial Activity of Selected Oxazole Derivatives This table is based on data from available research.

| Compound Type | Microorganism | Activity (MIC, µg/mL) |

|---|---|---|

| Propanoic Acid Derivatives (Compounds 5, 6) | Escherichia coli (EC) | 3.12 nih.gov |

| Staphylococcus aureus (SA) | 1.56 nih.gov | |

| Methicillin-resistant S. aureus (MRSA) | 1.56 nih.gov | |

| Bacillus subtilis (BS) | 3.12 nih.gov | |

| Propanoic Acid Derivative (Compound 7) | Staphylococcus aureus (SA) | 1.56 nih.gov |

| Multi-substituted Oxazoles (Compounds 24-27) | Various bacterial strains | Pronounced antibacterial activity d-nb.info |

Derivatives based on the oxazole scaffold have been widely investigated for their potential as anti-inflammatory and analgesic agents. nih.govjddtonline.info Inflammation is a complex biological response to harmful stimuli, and compounds that can modulate this process are of significant therapeutic interest. jddtonline.info

Research has involved the synthesis of various substituted oxazoles and their evaluation in preclinical models of inflammation and pain. nih.gov For instance, the carrageenan-induced rat paw edema model is a standard assay used to assess anti-inflammatory activity. jddtonline.info Studies have shown that certain oxazole derivatives can significantly inhibit edema formation in this model. jddtonline.inforesearchgate.net Similarly, analgesic effects are often evaluated using methods like the acetic acid-induced writhing test in mice. rjme.ro Some benzylidene-oxazolone derivatives have demonstrated promising analgesic activity, comparable to standard drugs in these tests. rjme.ro The development of these compounds as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles is an active area of research. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Selected Oxazole Derivatives This table is based on data from available research.

| Compound Type | Activity Test | Result | Reference Drug |

|---|---|---|---|

| Substituted Oxazole/Thiazole (B1198619) Derivatives (e.g., Compound 3c) | Anti-inflammatory | Most active compound in the series nih.gov | Standard reference drugs nih.gov |

| Novel Oxazole Derivatives (A, A₁, A₂) | Anti-inflammatory (Carrageenan-induced paw edema) | Significant percentage inhibition of edema jddtonline.info | Indomethacin jddtonline.info |

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones | Analgesic (Writhing test) | Most active compound contained a methoxy (B1213986) group rjme.ro | Pentazocine rjme.ro |

| Oxadiazole-Benzathiazole Derivatives (3a2, 3a4, 3a6, 3a8) | Anti-inflammatory (Carrageenan-induced paw edema) | Potent activity, e.g., 81.91% inhibition for 3a2 banglajol.info | Diclofenac (B195802) Sodium (82.14% inhibition) banglajol.info |

| Oxadiazole-Benzathiazole Derivatives (3a5, 3a7) | Analgesic | Potent analgesic activity banglajol.info | Not specified banglajol.info |

Table of Mentioned Compounds

| Compound Name/Type |

|---|

| This compound |

| Muraglitazar |

| 4-arylidene-2-phenyloxazol-5(4H)-ones |

| 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone |

| Propanoic Acid Derivatives (Oxazole-based) |

| Pyrazole-linked oxazole-5-one moieties |

| Multi-substituted Oxazoles |

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones |

| Oxadiazole-Benzathiazole Derivatives |

| Indomethacin |

| Diclofenac Sodium |

| Pentazocine |

Derivatives as Modulators of Biological Pathways

Antidiabetic and Antiglycation Activities

Derivatives of the 2-phenyloxazole (B1349099) framework have demonstrated notable potential in the management of diabetes-related metabolic processes. Research has focused on their ability to inhibit key enzymes and processes associated with hyperglycemia and the formation of advanced glycation end products (AGEs).

One area of investigation involves the synthesis of 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives. nih.gov These compounds have been evaluated for their ability to inhibit protein glycation. In these studies, certain derivatives showed strong inhibitory effects at higher concentrations. For instance, the derivative identified as 5e demonstrated superior performance in protein glycation inhibitory assays, even surpassing the standard, quercetin, at higher concentrations. nih.gov This suggests that these compounds can interfere with the non-enzymatic reaction between sugars and proteins, a key process in the development of diabetic complications. nih.gov

Furthermore, the antidiabetic potential of these derivatives is linked to their capacity to facilitate glucose transport across cell membranes. In assays using Saccharomyces cerevisiae (yeast cells), which serve as a model for glucose transport, derivative 5e again showed the maximum potential to transport glucose. nih.gov This indicates a mechanism that could help in lowering blood glucose levels.

Enzyme Inhibition Studies (e.g., Acid Ceramidase, α-amylase, α-glucosidase, COX enzymes, SDHi)

A primary strategy for managing postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govnih.gov Pancreatic α-amylase is responsible for breaking down complex carbohydrates into smaller oligosaccharides, while α-glucosidase in the small intestine completes the digestion into glucose, which is then absorbed into the bloodstream. nih.govnih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to lower postprandial blood glucose levels. nih.gov

Synthetic derivatives of 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one have been tested for their inhibitory activity against these enzymes. The results showed a range from moderate to good inhibition. nih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined for several derivatives.

Notably, derivative 5e exhibited the highest inhibition against the α-amylase enzyme, while derivative 5b was the most potent inhibitor of the α-glucosidase enzyme. nih.gov Kinetic studies revealed that these inhibitions were of a mixed type. nih.gov The strong performance of these synthetic compounds highlights the advantage of structural modification to optimize therapeutic activity, a level of control not always possible with herbal remedies. nih.gov

While research has focused on α-amylase and α-glucosidase, specific studies detailing the inhibitory effects of this compound derivatives on Acid Ceramidase, COX enzymes, and Succinate Dehydrogenase inhibitors (SDHi) are not extensively available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of Oxazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound by identifying key structural features responsible for its biological activity. For the 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one series, a clear correlation has been established between the substitution pattern on the phenyl ring and the observed antidiabetic activities. nih.govnih.govnih.gov

The primary finding from these studies is that the number and position of hydroxyl (-OH) groups on the arylidene moiety significantly influence the inhibitory potency against α-amylase and α-glucosidase, as well as the antiglycation activity. nih.gov The research suggests that an increase in the number of hydroxyl groups generally leads to an enhancement of these biological activities. nih.gov

Mechanistic Investigations of Biological Activity

In Vitro Assays for Target Engagement and Efficacy

A variety of in vitro assays have been employed to elucidate the biological effects of this compound derivatives and confirm their engagement with specific molecular targets. These laboratory-based tests are fundamental to understanding the efficacy and mechanism of action of these compounds.

Key assays used in these investigations include:

α-Amylase and α-Glucosidase Inhibitory Assays: These are colorimetric assays used to measure the ability of the compounds to inhibit the activity of these key carbohydrate-digesting enzymes. nih.govsemanticscholar.org The α-glucosidase assay, for example, often uses 4-nitrophenyl-α-D-glucopyranose (PNPG) as a substrate, where the inhibition is quantified by measuring the reduction in the release of the yellow-colored p-nitrophenol. semanticscholar.org

Protein Glycation Inhibitory Assay: This assay assesses the ability of the derivatives to prevent the non-enzymatic glycation of proteins, typically using a model protein like bovine serum albumin (BSA) incubated with a sugar. The formation of advanced glycation end products (AGEs) is then measured. nih.gov

Glucose Uptake by Yeast Cell Assay: This assay uses yeast cells (Saccharomyces cerevisiae) as a simple model system to evaluate the effect of the compounds on glucose transport across the cell membrane. nih.gov

Fluorescence Quenching Studies: This technique is used to study the binding interaction between the derivative (ligand) and a target enzyme. By observing the quenching of the intrinsic fluorescence of the enzyme upon binding of the ligand, researchers can confirm interaction and affinity. nih.gov

Molecular Docking: This is a computational (in silico) method used to predict the binding orientation and affinity of a compound to the active site of a target protein. nih.gov Studies on related derivatives have used this method to confirm strong interactions with the active site residues of both α-amylase and α-glucosidase. nih.gov

The table below summarizes the key in vitro assays and their findings for the studied oxazole derivatives.

| Assay Type | Purpose | Key Findings for Oxazole Derivatives |

| α-Amylase Inhibition | Measures inhibition of starch breakdown. | Derivative 5e showed the most significant inhibition. nih.gov |

| α-Glucosidase Inhibition | Measures inhibition of disaccharide breakdown. | Derivative 5b was the most potent inhibitor. nih.gov |

| Protein Glycation Inhibition | Assesses prevention of AGE formation. | Derivative 5e demonstrated strong, concentration-dependent inhibition. nih.gov |

| Yeast Cell Glucose Uptake | Evaluates impact on cellular glucose transport. | Derivative 5e exhibited the highest potential to facilitate glucose transport. nih.gov |

Cellular Uptake and Distribution Studies

Understanding how a compound is taken up by and distributed within cells is critical to evaluating its biological activity. For derivatives of this compound, research has utilized model systems to investigate these properties.

The glucose uptake assay using yeast cells provides indirect evidence of cellular interaction. nih.gov In this assay, the increased transport of glucose into the yeast cells in the presence of derivatives like 5e suggests that the compound effectively interacts with the cell membrane to facilitate this process. nih.gov Other studies on different phenolic compounds have also utilized human liver cells (HepG2) to demonstrate enhanced glucose uptake, indicating that these types of compounds can be active in human cell lines. researchgate.net

While these assays confirm a cellular effect related to glucose transport, detailed studies focusing specifically on the kinetics and mechanisms of cellular uptake and the subsequent intracellular distribution of this compound derivatives themselves are areas that warrant further investigation.

Biochemical Pathway Analysis

The primary biochemical pathway influenced by the studied oxazole derivatives is carbohydrate digestion and absorption. By inhibiting the enzymes α-amylase and α-glucosidase, these compounds directly intervene in the breakdown of dietary carbohydrates in the gastrointestinal tract. nih.govnih.gov

This mechanism of action is a well-established therapeutic approach for managing type 2 diabetes. nih.gov The pathway can be summarized as follows:

Dietary starches and disaccharides enter the small intestine.

Pancreatic α-amylase begins breaking down starches into smaller sugars.

α-Glucosidase enzymes on the intestinal brush border break these sugars down into monosaccharides (primarily glucose).

Glucose is absorbed into the bloodstream, causing a post-meal spike in blood sugar levels.

Preclinical Evaluation and Translational Research

In Vivo Efficacy Studies in Animal Models

In vivo efficacy studies in relevant animal models are fundamental to establishing the therapeutic potential of drug candidates. For derivatives of the this compound scaffold, research has primarily focused on their anti-inflammatory properties, with promising results observed in rodent models of inflammation.

One of the most widely used models to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats. In this model, the administration of carrageenan induces a localized inflammatory response characterized by swelling. The efficacy of a test compound is measured by its ability to reduce this edema. Studies on various oxazole derivatives have demonstrated significant anti-inflammatory effects in this assay. For instance, a series of novel oxazole derivatives showed a reduction in paw edema that was comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.netnih.gov Specifically, certain synthesized oxazole compounds, when administered orally at a dose of 20 mg/kg, exhibited protection against carrageenan-induced paw edema ranging from 45.1% to 81.7%. researchgate.net Another study highlighted a derivative, designated as N-A, as being particularly effective in reducing inflammation, with performance similar to indomethacin. nih.gov

Beyond acute inflammation, the therapeutic potential of oxazole derivatives has been explored in chronic inflammatory models, such as the cotton pellet-induced granuloma model in rats. This model simulates the proliferative phase of inflammation. In one study, the most active compounds from the acute inflammation model were further evaluated and showed significant protection against granuloma formation, with one compound providing 48.4% protection compared to the 60.2% protection offered by diclofenac sodium. researchgate.net

The table below summarizes the in vivo anti-inflammatory activity of representative oxazole derivatives in the carrageenan-induced paw edema model.

| Compound ID | Animal Model | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) (Reference) |

| Oxazole A1 | Rat | 75.0 | Indomethacin | 83.3 |

| Oxazole N-A | Rat | Comparable to Indo. | Indomethacin | Not specified |

| Oxazole 3a | Rat | 81.7 | Diclofenac Sodium | 69.5 |

| Oxazole 3l | Rat | 45.1 | Diclofenac Sodium | 69.5 |

| Oxazole 3n | Rat | 78.2 | Diclofenac Sodium | 69.5 |

This data is based on studies of various oxazole derivatives and is intended to be representative of the potential efficacy of compounds with this scaffold.